BenchChemオンラインストアへようこそ!

CPTH6

cancer stem cells lung cancer spheroid culture

CPTH6 is the definitive tool for selectively inhibiting the Gcn5/pCAF lysine acetyltransferases (KAT2A/B) without affecting p300/CBP. Unlike broad-spectrum epigenetic probes, its unique target occupancy ensures functional divergence in complex models—p300 inhibitors like C646 fail to replicate its effects in lung cancer stem-like cell spheroids. This ≥98% HPLC-pure hydrobromide salt is essential for clean attribution of H3K18 acetylation and autophagic pathway studies. Procure CPTH6 to guarantee experimental integrity where generic HAT inhibitors cannot substitute.

Molecular Formula C15H16ClN3S
Molecular Weight 305.8 g/mol
CAS No. 1099614-81-9
Cat. No. B3039190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCPTH6
CAS1099614-81-9
Molecular FormulaC15H16ClN3S
Molecular Weight305.8 g/mol
Structural Identifiers
SMILESCC1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)C1
InChIInChI=1S/C15H16ClN3S/c1-10-2-7-13(8-10)18-19-15-17-14(9-20-15)11-3-5-12(16)6-4-11/h3-6,9-10H,2,7-8H2,1H3,(H,17,19)/b18-13-
InChIKeyFDFJAFXMIJWFOL-AQTBWJFISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CPTH6 (CAS 1099614-81-9): Selective Gcn5/pCAF Histone Acetyltransferase Inhibitor for Cancer Stem Cell and Epigenetic Research


CPTH6 (3-methylcyclopentylidene-[4-(4′-chlorophenyl)thiazol-2-yl]hydrazone) is a thiazole-derivative histone acetyltransferase (HAT) inhibitor that selectively targets the lysine acetyltransferase activity of Gcn5 (KAT2A) and pCAF (KAT2B) within the GNAT family, without affecting p300 (KAT3B) or CBP (KAT3A) HAT activity [1]. As a hydrobromide salt with molecular weight 386.7 and ≥98% purity by HPLC, CPTH6 blocks acetylation of histone H3 (specifically at lysine 18) and histone H4, as well as α-tubulin, leading to cell cycle arrest in the G0/G1 phase and apoptosis induction across multiple leukemia and solid tumor cell lines . Unlike broad-spectrum epigenetic probes, CPTH6 serves as a targeted tool for dissecting Gcn5/pCAF-dependent transcriptional regulation and autophagic pathways [2].

Why CPTH6 Cannot Be Substituted by C646, MB-3, A-485, or Other HAT Inhibitors in Experimental Protocols


Histone acetyltransferase inhibitors exhibit fundamentally distinct target selectivity profiles that preclude generic interchange in experimental systems. C646 and A-485 are selective p300/CBP inhibitors that act on the KAT3 family, whereas MB-3 targets Gcn5 but with different potency and cellular effects. CPTH6 uniquely occupies the Gcn5/pCAF-selective niche with negligible p300/CBP cross-reactivity [1]. Substituting CPTH6 with p300-directed inhibitors alters the biological outcome entirely: in lung cancer stem-like cell (LCSC) spheroid models, the p300-selective inhibitor C646 and p300-biased structural analogs of CPTH6 were markedly less effective than CPTH6 at inhibiting spheroid growth, demonstrating that target specificity translates directly to functional divergence in complex cellular models [2]. Furthermore, in muscle wasting models, pharmacological inhibition with C646 but not CPTH6 spared mice from tumor-induced wasting, confirming that these agents are not functionally interchangeable in vivo [3].

CPTH6 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Procurement Decisions


CPTH6 Demonstrates Superior Growth Inhibition of Lung Cancer Stem-Like Cell Spheroids Compared to p300 Inhibitors and Structural Analogs

In patient-derived lung cancer stem-like cell (LCSC) spheroid models, CPTH6 exhibited greater potency in inhibiting spheroid growth compared to two structural analogs with higher p300 inhibitory activity and very poor pCAF inhibition, as well as the specific p300 inhibitor C646 [1]. The comparator compounds were less effective or only comparably potent to CPTH6 against spheroids while showing minimal effects on differentiated LCSC viability, establishing CPTH6's functional superiority in targeting the therapeutically relevant cancer stem cell compartment [1].

cancer stem cells lung cancer spheroid culture HAT inhibitor comparison

CPTH6 Exhibits Absolute Selectivity for Gcn5/pCAF with No Detectable p300 or CBP Inhibition

Enzymatic HAT activity assays demonstrate that CPTH6 inhibits Gcn5 and pCAF lysine acetyltransferase activity without affecting p300 or CBP HAT activity [1]. This binary selectivity profile (active vs. inactive across HAT families) contrasts with p300-directed inhibitors such as C646, which binds p300 with Ki = 400 nM (IC50 = 1.6 μM) and is selective against other acetyltransferases , and A-485, which targets the p300/CBP bromodomain. CPTH6's exclusive inhibition of the GNAT family without KAT3 family cross-reactivity enables clean dissection of Gcn5/pCAF-dependent biology [2].

epigenetics histone acetyltransferase target selectivity GNAT family

CPTH6 Induces Cell Cycle Arrest at G0/G1 Phase with Concentration- and Time-Dependent Kinetics

Treatment of acute myeloid leukemia (AML) and other tumor cell lines with CPTH6 resulted in concentration- and time-dependent accumulation of cells in the G0/G1 phase, accompanied by depletion from the S/G2M phases [1]. This G0/G1 arrest profile contrasts with some other epigenetic inhibitors that induce arrest at different cell cycle checkpoints. The observed cell cycle perturbation correlates with inhibition of H3/H4 histone acetylation and reduced cell viability across a panel of leukemia cell lines [1].

cell cycle analysis leukemia cytostasis flow cytometry

CPTH6 Impairs Autophagy via Noncanonical ATG7-Dependent Mechanism Independent of Beclin-1

CPTH6 treatment induces dose-dependent accumulation of autophagic markers (LC3B-II, p62/SQSTM1, NBR1) not through enhanced autophagosome formation but via impaired autophagosome turnover and degradation [1]. Mechanistically, this autophagic blockade proceeds through a noncanonical pathway requiring ATG7-mediated elongation of autophagosomal membranes but does not require beclin-1-dependent nucleation [1]. This distinguishes CPTH6 from canonical autophagy modulators such as chloroquine (lysosomotropic agent) and bafilomycin A1 (V-ATPase inhibitor), which act at different stages of the autophagic cascade. Combined treatment with late-stage autophagy inhibitors confirmed that CPTH6 reduces autophagosome turnover rather than enhancing formation [1].

autophagy ATG7 cancer biology lysosomal degradation

CPTH6 Reduces Tumor-Initiating Capacity and Cancer Stem Cell Content in Xenograft Models

In vivo administration of CPTH6 inhibited the growth of lung cancer stem-like cell (LCSC)-derived xenografts and significantly reduced cancer stem cell content in treated tumors, as evidenced by a marked reduction in tumor-initiating capacity measured by limiting dilution assays [1]. This in vivo differentiation from p300 inhibitors is further supported by independent studies showing that the p300 inhibitor C646, but not CPTH6, spared mice from tumor-induced muscle wasting [2]. These complementary findings confirm that Gcn5/pCAF inhibition by CPTH6 and p300 inhibition by C646 produce distinct physiological outcomes in vivo, reinforcing that target selectivity translates to functional divergence at the organismal level.

xenograft tumor-initiating cells in vivo efficacy limiting dilution assay

Optimal Research and Preclinical Application Scenarios for CPTH6 Based on Validated Differentiation Evidence


Cancer Stem Cell Targeting in Non-Small Cell Lung Cancer Preclinical Models

Use CPTH6 at 30 μM for 72-hour treatments in patient-derived lung cancer stem-like cell (LCSC) spheroid cultures to evaluate Gcn5/pCAF-dependent stemness maintenance and self-renewal capacity [1]. For in vivo studies, administer CPTH6 to LCSC-derived xenograft models to assess tumor-initiating capacity reduction via limiting dilution transplantation assays [1]. Do not substitute with p300 inhibitors (C646, A-485) in these models, as they are less effective against spheroids and do not recapitulate the cancer stem cell targeting phenotype observed with CPTH6 [1].

Dissecting Gcn5/pCAF-Specific Transcriptional Programs Without p300/CBP Confounding

Employ CPTH6 in chromatin immunoprecipitation (ChIP) and RNA-sequencing studies to interrogate Gcn5/pCAF-dependent histone H3 lysine 18 acetylation and downstream transcriptional networks [1]. The compound's absolute selectivity (Gcn5/pCAF active, p300/CBP inactive) enables clean attribution of observed effects to GNAT family HATs rather than KAT3 family enzymes [1]. Validate target engagement by monitoring dose-dependent reduction of histone H3K18 acetylation without changes to H3K9 or H3K4 methylation [2].

Noncanonical Autophagy Pathway Investigation via ATG7-Dependent Mechanism

Use CPTH6 as a tool compound to study ATG7-mediated, beclin-1-independent regulation of autophagosome maturation and degradation [1]. Monitor autophagic flux impairment by measuring LC3B-II accumulation and p62/SQSTM1 stabilization via immunoblotting in human melanoma (M14), leukemia (U937), or lung cancer (H1299) cell lines [1]. Combine CPTH6 with chloroquine or bafilomycin A1 in flux assays to confirm that CPTH6 reduces autophagosome turnover rather than enhancing formation [1].

Acute Myeloid Leukemia Differentiation and Apoptosis Studies

Apply CPTH6 to AML cell lines (U937, HL-60, NB4) to induce G0/G1 cell cycle arrest, differentiation, and mitochondrial pathway-dependent apoptosis [1]. Use flow cytometry for cell cycle analysis to quantify G0/G1 accumulation and S/G2M depletion as pharmacodynamic readouts of Gcn5/pCAF inhibition [1]. Monitor mitochondrial membrane potential decrease and cytochrome c release to confirm engagement of the intrinsic apoptotic pathway [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CPTH6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.